3-(1-Indolinyl)-3-oxopropionic acid
Description
3-(1-Indolinyl)-3-oxopropionic acid is an organic compound featuring a 3-oxopropionic acid backbone linked to an indoline moiety (a partially saturated indole ring with one double bond reduced).
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Indolinyl)-3-oxopropionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indoline with a suitable acylating agent, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indoline moiety allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Indole derivatives.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Halogenated or alkylated indoline derivatives.
Scientific Research Applications
3-(1-Indolinyl)-3-oxopropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Indolinyl)-3-oxopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline moiety can undergo dehydrogenation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with nucleophilic residues in proteins or DNA, potentially causing biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of 3-(1-Indolinyl)-3-oxopropionic acid with related compounds:
Key Differences and Implications
Indoline vs. Indole: The indoline group in this compound introduces partial saturation, reducing aromaticity compared to indole derivatives like 3-indolepropionic acid. This may enhance metabolic stability and alter binding affinity in biological targets . Indole-3-pyruvic acid (α-keto acid) exhibits distinct reactivity compared to β-keto acids, participating in transamination reactions for amino acid synthesis .
Ester vs. Acid Derivatives: Ethyl 3-oxopropanoate’s ester group improves volatility but reduces polarity, making it suitable for organic synthesis rather than direct biological applications .
Substituent Effects: Piperidine derivatives (e.g., 3-(1-(benzyloxycarbonyl)piperidin-3-yl)-3-oxopropanoic acid) demonstrate the role of nitrogen-containing rings in modulating pharmacokinetics and target engagement .
Research Findings
- 3-Oxopropionic Acid : Critical in microbial pathways for 3-hydroxypropionic acid production, though cofactor imbalances limit yields .
- Indole-3-pyruvic Acid : Enzymatic conversion to tryptophan highlights its role in metabolic engineering .
- 3-Indolepropionic Acid: Non-hazardous (per safety data sheets) and explored for antioxidant activity in lab settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
